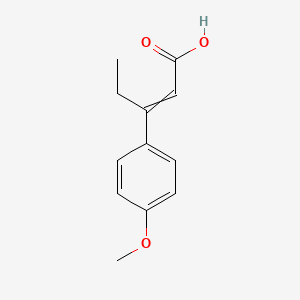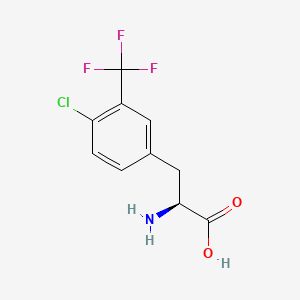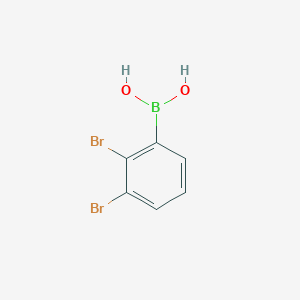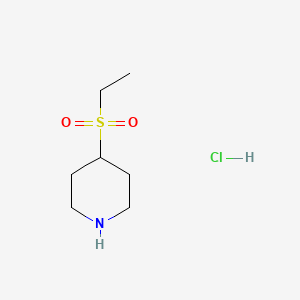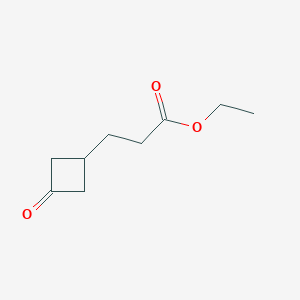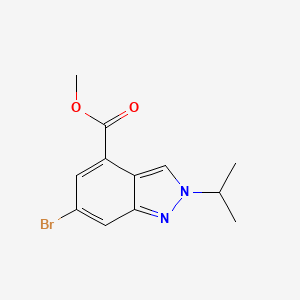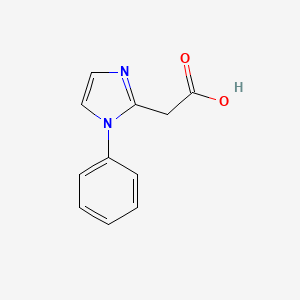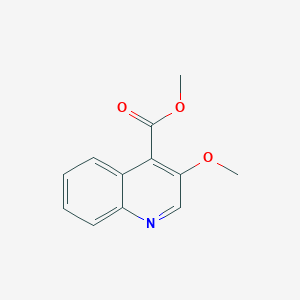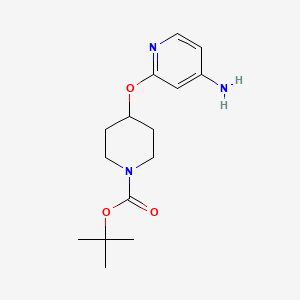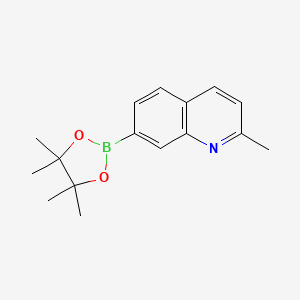
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Vue d'ensemble
Description
“2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound with the molecular formula C16H24BNO2 . It is related to other compounds such as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also used .Molecular Structure Analysis
The molecular structure of “2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” can be analyzed using single crystal X-ray diffraction . More details can be obtained from the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also observed .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” include a boiling point of 370.5±42.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm3, and a molar refractivity of 79.8±0.4 cm3 .Applications De Recherche Scientifique
Hydrolysis and Structural Characterization
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline undergoes rapid hydrolysis in air, leading to unexpected products like the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on hydrolysis conditions. This behavior questions the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral form, which is significant in understanding the chemical properties and potential applications of such compounds (Son et al., 2015).
Synthesis and Crystal Structure Analysis
Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related boric acid ester intermediates have been synthesized and structurally analyzed. These compounds were confirmed through spectroscopic methods and X-ray diffraction. Such structural analyses are crucial for understanding the molecular behavior and potential applications in various scientific fields (Huang et al., 2021).
Suzuki Cross-Coupling Reactions
A method for introducing aryl and vinyl substituents into the structure of 8-hydroxyquinoline has been developed, utilizing compounds like 7-(4,4,5,5-tetramethyl[l,3,2]dioxaborolan-2-yl)quinolin-8-ol. This methodology is based on Suzuki cross-coupling reactions, essential for the synthesis of various complex organic compounds, including pharmaceuticals (Babudri et al., 2006).
DFT and Vibrational Properties Studies
In-depth studies involving density functional theory (DFT) and vibrational properties have been conducted on derivatives of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. These studies reveal insights into the molecular structures and physicochemical properties, which are vital for the development of new materials and chemicals (Wu et al., 2021).
Interaction with Phosphorus Nucleophiles
The interaction of quinoline derivatives, including those related to 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, with charged phosphorus nucleophiles has been explored. These reactions demonstrate the redox reactivity of these compounds, which is crucial for applications in synthetic chemistry and material science (Nycz et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-6-7-12-8-9-13(10-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPSOJMEXFLBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




